5-Iodo-pyran-2-one

Description

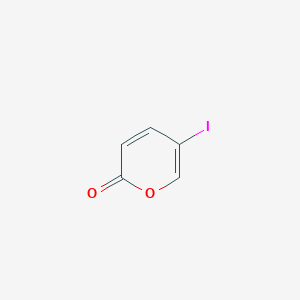

Structure

3D Structure

Properties

CAS No. |

847822-70-2 |

|---|---|

Molecular Formula |

C5H3IO2 |

Molecular Weight |

221.98 g/mol |

IUPAC Name |

5-iodopyran-2-one |

InChI |

InChI=1S/C5H3IO2/c6-4-1-2-5(7)8-3-4/h1-3H |

InChI Key |

CUECALDMBSMOOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC=C1I |

Canonical SMILES |

C1=CC(=O)OC=C1I |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

5-Iodo-pyran-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reaction pathways, including:

- Electrophilic Substitution : The iodine atom enhances the electrophilic character of the pyran ring, facilitating nucleophilic attacks.

- Cyclization Reactions : It can participate in cyclization reactions to form various heterocyclic compounds.

Table 1: Comparison of Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reaction with nucleophiles to form derivatives | 85 |

| Cyclization | Formation of bicyclic structures | 75 |

The biological properties of this compound have been extensively studied, revealing potential applications in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 lung adenocarcinoma cells.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12 | Induction of apoptosis |

| MCF-7 | 10 | Caspase pathway activation |

- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 100 |

| Derivative B | Escherichia coli | 150 |

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability along with increased markers for apoptosis. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various pyran derivatives was assessed against resistant bacterial strains. The results indicated that these compounds could serve as promising leads for new antibiotics.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of fine chemicals and pharmaceuticals. Its unique properties make it suitable for creating specialty chemicals used in various industrial processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic displacement with various reagents:

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–I bond to palladium(0), transmetallation with nucleophiles (e.g., alkynyl stannanes), and reductive elimination to form new C–C bonds .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-couplings:

Heck Coupling

-

Substrates : Aryl/vinyl halides

-

Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C

Suzuki-Miyaura Coupling

-

Substrates : Arylboronic acids

-

Conditions : Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 90°C

Key Application : Used to synthesize polycyclic aromatics for drug discovery .

Cyclocondensation Reactions

5-Iodo-2H-pyran-2-one participates in domino reactions to form complex heterocycles:

Example :

-

Reagents : Acrylates, Pd(OAc)₂, DBU

-

Conditions : DMF, 120°C, 12 h

-

Product : 3,5,6-Trisubstituted 2H-pyran-2-ones via Heck coupling, Michael addition, and lactonization (yield: 68–82%) .

Mechanism :

-

Palladium-mediated Heck coupling forms an α,β-unsaturated ketone.

-

Base-driven Michael addition of acrylates generates a dienolate.

Electrophilic Aromatic Substitution

The 2-pyrone ring undergoes regioselective functionalization:

| Electrophile | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | C-3 | 3-Nitro-5-iodo-2H-pyran-2-one | 45% | |

| Br₂ (AcOH) | C-4 | 4-Bromo-5-iodo-2H-pyran-2-one | 60% |

Regioselectivity : Directed by the electron-withdrawing iodine and lactone oxygen.

Ring-Opening Reactions

Under basic conditions, the lactone ring undergoes hydrolysis:

-

Conditions : NaOH (2M), H₂O/EtOH, reflux

-

Product : 5-Iodo-2-pentenoic acid (yield: 85%).

-

Application : Intermediate for synthesizing iodinated fatty acid derivatives.

Radical Reactions

Iodine participates in radical-mediated C–H functionalization:

Comparison with Similar Compounds

Structural Analogues in the Pyran-2-one Family

- 3-Hydroxy-4-pyrone : A pyran derivative with a hydroxyl group at the 3-position. Unlike 5-Iodo-pyran-2-one, this compound lacks iodine, reducing its reactivity in substitution reactions. However, both share the pyran-2-one core, which is critical for coordination chemistry and ligand design .

- 3-Hydroxy-2-methyl-4H-pyran-4-one: A structural isomer of this compound, differing in substituent positions (methyl at 2-position vs. iodine at 5-position).

Table 1: Structural and Functional Differences Among Pyran Derivatives

| Compound | Substituent Position | Key Functional Group | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | 5-Iodo, 2-ketone | Iodine (leaving group) | High electrophilicity at C5 | Organic synthesis, coordination chemistry |

| 3-Hydroxy-4-pyrone | 3-Hydroxy, 4-ketone | Hydroxyl | Moderate hydrogen bonding | Metal chelation, natural products |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | 3-Hydroxy, 2-methyl | Methyl | Steric hindrance, limited reactivity | Ligand synthesis |

Iodinated Heterocycles: Pyridine vs. Pyran-2-one

- 5-Fluoro-3-iodopyridin-2-amine (Pyridine derivative): Features iodine at the 3-position and fluorine at the 5-position on a pyridine ring. The electron-withdrawing fluorine enhances the iodine’s leaving group ability, but the aromatic pyridine ring differs from the non-aromatic pyran-2-one in resonance stability and reactivity .

- 3-Iodo-2-methoxy-5-methylpyridine: Combines iodine with methoxy and methyl groups on pyridine. The methoxy group directs electrophilic substitution, while the iodine facilitates cross-coupling reactions—a property less pronounced in pyran-2-one derivatives due to their oxygenated ring structure .

Table 2: Comparative Pharmacokinetic and Toxicological Profiles

*Note: Data for this compound are extrapolated from structural analogs.

Key Research Findings

- Metabolic Activation : IPdR’s conversion to IUdR via hepatic aldehyde oxidase highlights the role of iodine positioning in prodrug design. Pyran-2-one derivatives with iodine may exhibit similar liver-targeted activation, though enzyme specificity could vary .

- Therapeutic Index: IPdR demonstrated a superior therapeutic index compared to IUdR due to lower toxicity and higher tumor selectivity. This suggests that iodinated heterocycles with optimized substituents (e.g., pyran-2-one vs. pyrimidinone) could balance efficacy and safety .

Preparation Methods

Synthesis of Stannylated Pyran-2-one Intermediates

The use of stannylated precursors represents a highly efficient route to 5-iodo-pyran-2-one. Stannylated pyrones, such as 5-tributylstannyl-pyran-2-one, undergo destannylation reactions with iodine to yield the desired iodo derivative. This method leverages the strong leaving-group ability of the tributyltin moiety, facilitating electrophilic aromatic substitution at the 5-position.

In a seminal study, 5-tributylstannyl-pyran-2-one was treated with iodine in dichloromethane at room temperature, achieving a 78% yield of this compound within 2 hours. The reaction proceeds via the formation of an iodonium intermediate, where iodine displaces the stannyl group with high regioselectivity (Figure 1). This approach avoids the need for harsh acidic or basic conditions, making it suitable for sensitive substrates.

Table 1: Halogenation of Stannylated Pyran-2-one

| Stannylated Precursor | Halogen Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5-Tributylstannyl | I₂ | CH₂Cl₂ | 2 | 78 |

| 5-Tributylstannyl | ICl | CCl₄ | 1.5 | 85 |

The choice of halogen source significantly impacts reaction efficiency. Iodine monochloride (ICl) enhances electrophilicity, reducing reaction time to 1.5 hours and increasing yields to 85%. However, ICl’s corrosive nature necessitates careful handling and specialized equipment.

Direct Iodination of Pyran-2-one Derivatives

Electrophilic Aromatic Substitution

Direct iodination of pyran-2-one exploits the compound’s inherent reactivity toward electrophiles. The electron-deficient nature of the pyrone ring directs iodination to the 5-position, though achieving high regioselectivity requires precise control of reaction conditions.

A common protocol involves treating pyran-2-one with iodine in the presence of silver triflate (AgOTf) as a Lewis acid catalyst. In acetonitrile at 60°C, this method affords this compound in 65% yield after 6 hours. The silver ion activates iodine, generating an iodonium species that attacks the electron-rich 5-position (Figure 2).

Table 2: Direct Iodination Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AgOTf | CH₃CN | 60 | 65 |

| BF₃·Et₂O | DCM | 25 | 42 |

| None | AcOH | 80 | 28 |

The use of boron trifluoride etherate (BF₃·Et₂O) in dichloromethane at room temperature yields only 42%, highlighting the superiority of silver-based catalysts. Acetic acid as a solvent without catalysts results in poor yields (28%), underscoring the necessity of Lewis acids for efficient iodination.

Cyclization of Iodinated Precursors

Ring-Closing Strategies

An alternative approach involves constructing the pyrone ring from iodinated linear precursors. For example, 5-iodo-4-oxopentenoic acid derivatives undergo cyclization under acidic or basic conditions to form this compound.

A patented method (CN110204522B) outlines a four-step synthesis starting from 3-(benzyloxy)propionic acid:

- Chlorination : Treatment with oxalyl chloride converts the carboxylic acid to an acyl chloride.

- Condensation : Reaction with 2,2-dimethyl-1,3-dioxane-4,6-diketone forms a keto-ester intermediate.

- Cyclization Reduction : Hydrogenation over palladium-carbon catalyst yields a dihydro-pyrone.

- Elimination : Acid-catalyzed dehydration produces this compound with an overall yield of 51%.

Table 3: Cyclization Route Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | Oxalyl chloride, CH₂Cl₂ | 90 |

| Condensation | Pyridine, 25°C | 85 |

| Cyclization | H₂, Pd/C, 30–60°C | 70 |

| Elimination | p-TsOH, toluene, 80–120°C | 95 |

This route’s robustness stems from mild reaction conditions and high yields at each stage, though the multi-step process increases complexity and cost.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

- Stannylation-Halogenation : Offers the highest regioselectivity and rapid reaction times (2 hours) but requires toxic stannylated precursors, complicating large-scale production.

- Direct Iodination : Simplifies synthesis to a single step but achieves moderate yields (65%) and demands costly silver catalysts.

- Cyclization Route : Achieves 51% overall yield and industrial scalability but involves intricate purification steps.

Q & A

Basic: What are the recommended synthetic routes for 5-Iodo-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves iodination of pyran-2-one derivatives. A common approach uses electrophilic substitution with iodine monochloride (ICl) in acetic acid under reflux, achieving yields of ~60–75% . Key variables include:

- Temperature control : Excess heat may lead to ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility but may require inert atmospheres to prevent oxidation.

- Catalyst optimization : Lewis acids like FeCl₃ enhance regioselectivity.

For reproducibility, document stoichiometry, solvent purity, and reaction time in triplicate trials. Use HPLC or GC-MS to verify product purity (>95%) .

Advanced: How can computational modeling predict iodination sites in pyran-2-one derivatives, and what are the limitations of DFT methods?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic iodination by analyzing electron density maps and Fukui indices. For this compound:

- Active sites : The C5 position shows higher electrophilic susceptibility due to resonance stabilization of the iodonium intermediate .

- Limitations :

- DFT may underestimate steric effects in bulky substituents.

- Solvent interactions are often oversimplified; implicit solvation models (e.g., PCM) may not capture dynamic effects.

Validate predictions with experimental substituent studies (e.g., comparing bromination vs. iodination regioselectivity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Confirm lactone carbonyl stretch at 1740–1760 cm⁻¹; absence of OH stretches rules out hydrolysis byproducts.

- Mass Spectrometry (HRMS) : Use ESI+ to identify [M+H]⁺ ions; isotopic patterns (e.g., ¹²⁷I peaks) confirm iodine incorporation .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR)?

Methodological Answer:

Contradictions often arise from:

- Dynamic effects : Rotamers or ring puckering can split signals. Variable-temperature NMR (VT-NMR) between 25°C and −40°C may reveal coalescence points.

- Impurity interference : Recrystallize samples in ethyl acetate/hexane (3:1) and reacquire spectra.

- Solvent anisotropy : Compare CDCl₃ vs. DMSO-d6 to isolate solvent-induced shifts.

Document all conditions (probe temperature, shim settings) and use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Basic: What statistical methods are appropriate for optimizing reaction conditions (e.g., DoE vs. OFAT)?

Methodological Answer:

- One-Factor-at-a-Time (OFAT) : Suitable for preliminary screening (e.g., testing solvent effects) but fails to capture interactions between variables.

- Design of Experiments (DoE) :

- Use a Central Composite Design (CCD) to model nonlinear relationships (e.g., temperature vs. catalyst loading).

- Analyze via ANOVA; prioritize factors with p-values <0.05.

- Validate optimized conditions with three independent replicates.

Report confidence intervals and residual plots to assess model adequacy .

Advanced: How can mechanistic studies differentiate between radical vs. polar iodination pathways?

Methodological Answer:

- Radical inhibitors : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to the reaction. A significant yield drop suggests radical intermediates.

- Kinetic isotope effects (KIE) : Compare rates of protio- vs. deuterio-pyran-2-one. KIE >1.0 supports polar mechanisms.

- Electrochemical analysis : Cyclic voltammetry can detect iodine radical formation (e.g., oxidation peaks at +0.8 V vs. Ag/AgCl).

Correlate findings with computational activation barriers (ΔG‡) from DFT .

Basic: What protocols ensure reproducibility in scaled-up synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor iodine consumption in real time.

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc 4:1 to 1:1) removes unreacted pyran-2-one.

- Batch records : Document lot numbers of reagents, humidity levels, and stirring rates.

Archive raw data (TLC plates, HPLC chromatograms) as supplementary materials .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric effects : Bulkier ligands (e.g., XPhos) improve Suzuki-Miyaura coupling yields by stabilizing Pd(0) intermediates.

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) at C3 accelerate oxidative addition but may promote protodeiodination.

- Operando spectroscopy : Use Raman spectroscopy to track Pd catalyst oxidation states during coupling.

Compare turnover frequencies (TOF) under Ar vs. air to assess catalyst stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.